molecular formula C18H19F3N4O3 B2782288 2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one CAS No. 2379986-63-5

2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2782288
CAS No.: 2379986-63-5
M. Wt: 396.37
InChI Key: KIULHSJOHOYSHT-UHFFFAOYSA-N
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Description

2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one is a complex organic compound with significant potential in various scientific fields. This compound features a trifluoromethyl group, which is known for its importance in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules. The process typically involves the use of organoboron reagents and palladium catalysts under specific conditions .

Chemical Reactions Analysis

2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of different products.

    Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate enzyme activity and cellular signaling .

Comparison with Similar Compounds

2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3/c1-24-15(26)7-6-14(23-24)17(27)25-9-3-4-12(10-25)11-28-16-13(18(19,20)21)5-2-8-22-16/h2,5-8,12H,3-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIULHSJOHOYSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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